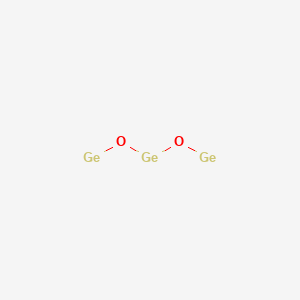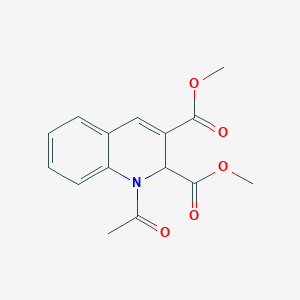
2,3-Quinolinedicarboxylic acid, 1-acetyl-1,2-dihydro-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Quinolinedicarboxylic acid, 1-acetyl-1,2-dihydro-, dimethyl ester is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique quinoline structure, which is a fused ring system containing a benzene ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Quinolinedicarboxylic acid, 1-acetyl-1,2-dihydro-, dimethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a substituted aniline with a dicarboxylic acid derivative can lead to the formation of the quinoline core. Subsequent acetylation and esterification steps are carried out to introduce the acetyl and dimethyl ester groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Quinolinedicarboxylic acid, 1-acetyl-1,2-dihydro-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The ester and acetyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
2,3-Quinolinedicarboxylic acid, 1-acetyl-1,2-dihydro-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: Used in the production of dyes, pigments, and other materials due to its stable and reactive nature.
Wirkmechanismus
The mechanism by which 2,3-Quinolinedicarboxylic acid, 1-acetyl-1,2-dihydro-, dimethyl ester exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline core can intercalate with DNA, affecting gene expression and protein synthesis. Additionally, the ester and acetyl groups can participate in covalent bonding with target molecules, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A simpler structure without the ester and acetyl groups, used in various chemical and pharmaceutical applications.
2,3-Quinolinedicarboxylic acid: Lacks the acetyl and ester groups, but shares the quinoline core.
1-Acetyl-2,3-dihydroquinoline: Similar structure but without the dicarboxylic acid and ester groups.
Uniqueness
2,3-Quinolinedicarboxylic acid, 1-acetyl-1,2-dihydro-, dimethyl ester is unique due to the combination of its quinoline core with acetyl and dimethyl ester groups. This combination enhances its chemical reactivity and potential for diverse applications in various scientific fields.
Eigenschaften
CAS-Nummer |
194613-77-9 |
|---|---|
Molekularformel |
C15H15NO5 |
Molekulargewicht |
289.28 g/mol |
IUPAC-Name |
dimethyl 1-acetyl-2H-quinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C15H15NO5/c1-9(17)16-12-7-5-4-6-10(12)8-11(14(18)20-2)13(16)15(19)21-3/h4-8,13H,1-3H3 |
InChI-Schlüssel |
QFIHPZANMMKLCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C(C(=CC2=CC=CC=C21)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


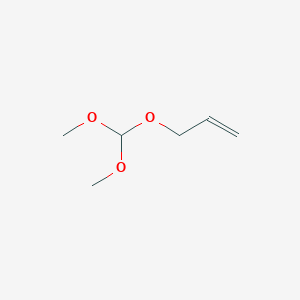
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)-](/img/structure/B12552451.png)
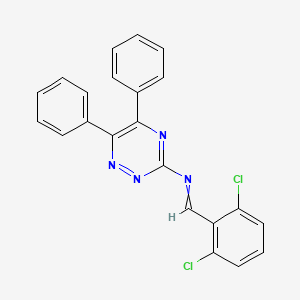

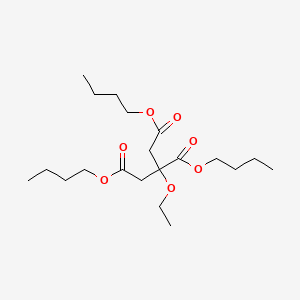

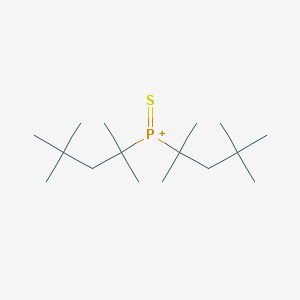

![N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide](/img/structure/B12552510.png)
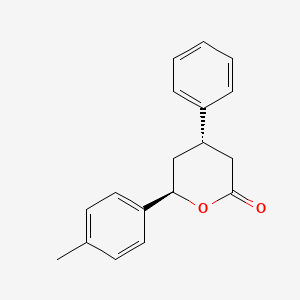
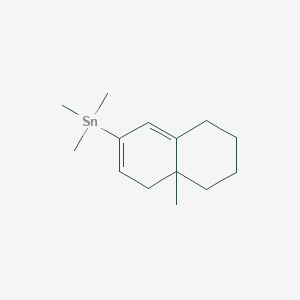
![3-Amino-5-[(pentyloxy)carbonyl]benzoate](/img/structure/B12552533.png)
